Cefalexin;Cephacillin

Description

Historical Trajectory of Cephalosporin (B10832234) Antibiotic Discovery and Development

The story of cephalosporins begins in 1945 with the Italian scientist Giuseppe Brotzu. wikipedia.orgresearchgate.net He isolated a fungus, Cephalosporium acremonium (now known as Acremonium strictum), from a sewage outfall in Sardinia and observed its antibiotic properties. wikipedia.orgresearchgate.netwikipedia.org This fungus was found to produce substances effective against Salmonella typhi, the causative agent of typhoid fever. wikipedia.org

Subsequent research by Sir Edward Abraham and Guy Newton at the University of Oxford led to the isolation of Cephalosporin C in 1953. oup.comnih.gov While not potent enough for direct clinical use, the discovery of its nucleus, 7-aminocephalosporanic acid (7-ACA), was a breakthrough. wikipedia.orgwikipedia.orgnih.gov This core structure, analogous to the 6-aminopenicillanic acid (6-APA) of penicillins, provided the foundation for the synthesis of numerous semi-synthetic cephalosporins with enhanced antibacterial activity. wikipedia.orgnih.gov The first cephalosporin, cefalotin (cephalothin), was launched by Eli Lilly and Company in 1964. wikipedia.org

The development of cephalosporins is often categorized into generations, reflecting their evolving spectrum of activity. wikipedia.orgijesir.org Generally, as the generations progress from first to third, there is an increase in activity against Gram-negative bacteria and a decrease in activity against Gram-positive bacteria. wikipedia.org The fourth generation saw a return to a more balanced spectrum. wikipedia.org

Positioning of Cefalexin within First-Generation Cephalosporin Research

Cefalexin was developed in 1967 and introduced to the market in 1969. wikipedia.orgmdpi.com As a first-generation cephalosporin, it is characterized by its effectiveness against Gram-positive cocci, such as Staphylococcus and Streptococcus species, and some Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. ijesir.orgauctoresonline.org

The key innovation of Cefalexin was its oral bioavailability. asm.org This was a significant advantage over many earlier β-lactam antibiotics that required parenteral administration. The chemical structure of first-generation cephalosporins like Cefalexin is relatively simple, often featuring a single methyl group at the C-3 position of the dihydrothiazine ring. wikipedia.org The synthesis of Cefalexin involves attaching a D-α-amino-α-phenylacetamido side chain to the 7-ACA nucleus. asm.org This specific side chain contributes to its antibacterial spectrum and oral absorption characteristics.

Current Research Landscape and Future Directions in Cefalexin Science

Despite being a well-established antibiotic, research on Cefalexin continues. A major focus of current research is combating the growing threat of antibiotic resistance. Bacteria can develop resistance to Cefalexin through mechanisms such as the production of β-lactamase enzymes, which inactivate the drug by hydrolyzing its β-lactam ring. wikipedia.orgauctoresonline.org

Recent studies have explored the impact of Cefalexin on the gut microbiota, with findings suggesting that its narrower spectrum of activity may result in a lower propensity to induce Clostridioides difficile infection (CDI) compared to broader-spectrum cephalosporins. oup.comnih.gov

Future research directions for Cefalexin include:

Formulation Enhancements: Developing new formulations, such as slow-release and pediatric-friendly versions, to improve patient compliance and therapeutic outcomes. marketresearchintellect.com

Combination Therapies: Investigating the use of Cefalexin in combination with other antibiotics to enhance efficacy and overcome resistance. marketresearchintellect.comresearchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization: Further studies to optimize dosing regimens based on a deeper understanding of its PK/PD properties in various patient populations. mdpi.com

Antimicrobial Stewardship: Research into the most appropriate and judicious use of Cefalexin to preserve its efficacy for future generations. researchgate.netnih.gov

The enduring relevance of Cefalexin is highlighted by its continued widespread use and its inclusion on the World Health Organization's List of Essential Medicines. wikipedia.org Ongoing scientific inquiry ensures that this foundational antibiotic remains a valuable tool in the fight against bacterial infections.

Interactive Data Table: Key Milestones in Cephalosporin and Cefalexin History

| Year | Event | Significance | Reference(s) |

| 1945 | Giuseppe Brotzu isolates Cephalosporium acremonium. | Discovery of the source of cephalosporin antibiotics. | wikipedia.orgresearchgate.net |

| 1953 | Isolation of Cephalosporin C by Abraham and Newton. | Identification of the first cephalosporin compound. | oup.comnih.gov |

| 1964 | Launch of Cefalotin (cephalothin). | The first commercially available cephalosporin antibiotic. | wikipedia.org |

| 1967 | Development of Cefalexin. | Creation of an orally active first-generation cephalosporin. | wikipedia.orgmdpi.com |

| 1969 | Cefalexin first marketed. | Introduction of Cefalexin into clinical practice. | wikipedia.orgmdpi.com |

| 1970 | Cefalexin approved by the U.S. FDA. | Official recognition of its therapeutic use. | nih.gov |

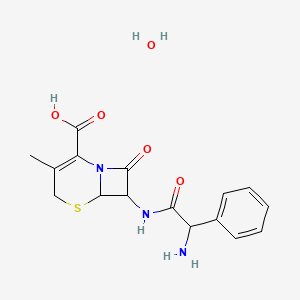

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGYWQBCYZHHPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivations of Cefalexin

Enzymatic Synthesis Pathways and Process Engineering

The enzymatic synthesis of Cefalexin represents a significant advancement over conventional chemical methods, offering milder reaction conditions and improved environmental compatibility. This approach primarily utilizes Penicillin G Acylase (PGA) to catalyze the condensation of a β-lactam nucleus with an acyl donor.

Mechanistic Studies of Penicillin G Acylase (PGA) Catalysis in Cefalexin Formation

The enzymatic production of Cefalexin is a kinetically controlled synthesis (KCS) process catalyzed by Penicillin G Acylase. The reaction involves the coupling of the β-lactam nucleus, 7-aminodeacetoxycephalosporanic acid (7-ADCA), which acts as the nucleophile, with an activated acyl donor, typically D-phenylglycine methyl ester (PGME).

The catalytic mechanism proceeds through a two-step process. First, the acyl donor (PGME) reacts with the enzyme to form a covalent acyl-enzyme intermediate, releasing methanol (B129727). In the second step, this intermediate can be attacked by one of two competing nucleophiles:

Aminolysis: The amino group of 7-ADCA attacks the acyl-enzyme complex, leading to the formation of the desired product, Cefalexin.

Hydrolysis: A water molecule attacks the acyl-enzyme complex, resulting in the hydrolysis of the acyl donor to D-phenylglycine (PG), an undesired byproduct.

Optimization of Reaction Parameters for Enzymatic Synthesis

To maximize the yield and productivity of enzymatic Cefalexin synthesis, rigorous optimization of various reaction parameters is essential. These parameters significantly influence enzyme activity, stability, and the equilibrium of the competing synthesis and hydrolysis reactions.

Substrate concentration is a critical factor in the kinetically controlled synthesis of Cefalexin. High substrate concentrations are generally favored as they can increase the reaction rate and shift the equilibrium towards synthesis by reducing water activity. However, the low aqueous solubility of 7-ADCA presents a significant challenge. Research has shown that the presence of PGME can enhance the solubility of 7-ADCA, allowing for reactions to be conducted at higher concentrations. tribal.gov.in

The molar ratio of the acyl donor (PGME) to the nucleophile (7-ADCA) is another key parameter. An excess of PGME is typically used to drive the reaction towards Cefalexin formation and maximize the conversion of the more expensive 7-ADCA. A molar ratio of 3:1 (PGME:7-ADCA) has been identified as optimal in several studies, as further increasing the excess of the acyl donor does not significantly improve the yield. ucsc.clucsc.cl While a high PGME concentration boosts 7-ADCA conversion, it can also lead to substrate inhibition and increased rates of PGME hydrolysis, necessitating a careful balance. ucsc.cl

| Parameter | Condition | Outcome | Reference(s) |

| Substrate Concentration | High (e.g., 200 mM 7-ADCA, 600 mM PGME) | Increased productivity; Reduced water activity favors synthesis over hydrolysis. | ucsc.cl |

| Molar Ratio (PGME:7-ADCA) | 3:1 | Considered optimal for maximizing Cefalexin productivity and 7-ADCA conversion. | ucsc.clucsc.clnih.gov |

| 7-ADCA Solubility | Low in aqueous media | A limiting factor for productivity. | tribal.gov.in |

| Effect of PGME on 7-ADCA | Presence of PGME | Enhances the solubility of 7-ADCA, allowing for higher reaction concentrations. | tribal.gov.in |

Temperature and pH are crucial parameters that directly affect the activity and stability of Penicillin G Acylase, as well as the rates of the competing synthesis and hydrolysis reactions.

The optimal pH for Cefalexin synthesis is typically in the range of 6.5 to 7.5. ucsc.clucsc.cl The pH affects the ionization state of the substrates and the enzyme's active site, which is critical for catalytic activity. While a slightly alkaline pH can improve the solubility of 7-ADCA, it can also favor the competing hydrolysis reactions. Therefore, maintaining the pH within the optimal range is essential for maximizing the S/H ratio and achieving high product yields. The optimal pH can also be influenced by the presence of organic cosolvents. researchgate.net

| Parameter | Optimal Range/Condition | Rationale/Effect | Reference(s) |

| Temperature | Low (e.g., 0°C - 14°C) | Suppresses hydrolysis reactions more than the synthesis reaction, leading to higher yields. | ucsc.clnih.gov |

| pH | 6.5 - 7.5 | Balances enzyme activity, substrate ionization, and substrate solubility while minimizing hydrolysis. | ucsc.clucsc.cl |

To further enhance the efficiency of enzymatic Cefalexin synthesis, various medium engineering strategies have been employed, including the use of organic cosolvents and aqueous two-phase systems (ATPS).

Organic Cosolvents: The addition of water-miscible organic solvents, such as ethylene (B1197577) glycol, has been shown to significantly improve Cefalexin yield. ucsc.clucsc.cl These cosolvents reduce the water activity in the reaction medium, which directly disfavors the water-dependent hydrolysis reactions of PGME and Cefalexin. researchgate.net The presence of ethylene glycol has a more pronounced effect on increasing the activation energies of the hydrolysis reactions compared to the synthesis reaction, thereby improving the S/H ratio. ucsc.cl In some studies, the use of 50% (v/v) ethylene glycol resulted in a substantial increase in Cefalexin yield, reaching over 97% at low temperatures. ucsc.cl

| Strategy | Components/System | Mechanism of Enhancement | Example Outcome | Reference(s) |

| Organic Cosolvents | Ethylene Glycol (EG) | Reduces water activity, suppressing hydrolysis reactions. Increases activation energy for hydrolysis more than for synthesis. | Yield increased to 97.6% in 50% EG at 0°C. | ucsc.clucsc.cl |

| Aqueous Two-Phase Systems (ATPS) | PEG 400 / Magnesium Sulfate (B86663) | In situ removal of Cefalexin from the enzyme-containing phase, preventing its hydrolysis. | Yield increased from 21% (aqueous) to 60% (ATPS). | ucsc.clresearchgate.net |

Enzyme Immobilization and Biocatalyst Stability Studies

For the industrial-scale application of enzymatic Cefalexin synthesis, the use of free enzymes is often economically unfeasible due to difficulties in recovery and reuse. Enzyme immobilization provides a solution by confining the enzyme to a solid support, which facilitates easy separation from the reaction mixture and enhances its operational stability. scielo.brnih.gov

Penicillin G Acylase has been successfully immobilized on a variety of supports, including natural polymers like chitosan (B1678972) and agarose, as well as synthetic materials such as macroporous polymer beads and functionalized magnetic nanoparticles. scielo.brkpi.uafrontiersin.org The choice of support and immobilization method (e.g., covalent attachment, cross-linking) is crucial as it affects the enzyme's activity, stability, and resistance to changes in temperature and pH. scielo.brresearchgate.net

Immobilization often leads to enhanced thermal and pH stability compared to the free enzyme. For instance, PGA immobilized on glutaraldehyde-activated chitosan showed a 2.7 to 4.9-fold increase in stability at 50°C. scielo.br Similarly, immobilization on magnetic nanoparticles raised the optimal operating temperature of PGA. plos.orgnih.gov

| Support Material | Immobilization Method | Key Stability/Reusability Finding | Reference(s) |

| Glutaraldehyde-activated Chitosan | Multipoint Covalent Attachment | 4.9-fold more stable than the free enzyme at 50°C; exhibited a half-life of 40 hours. | scielo.br |

| Magnetic Nanoparticles | Covalent Binding via Glutaraldehyde | Retained >90% of initial activity after 20 cycles; increased optimal temperature. | nih.govplos.org |

| Sol-gel Magnetic Micro-particles | Entrapment | Estimated half-life of 133 hours during Cefalexin synthesis. | nih.gov |

| Cross-Linked Enzyme Aggregates (CLEA) | Carrier-free immobilization | Showed higher specific productivity compared to carrier-bound forms. | tribal.gov.innih.gov |

Operational Stability and Reusability of Immobilized Penicillin G Acylase

The enzymatic synthesis of Cefalexin, primarily catalyzed by Penicillin G Acylase (PGA), offers a greener and more efficient alternative to traditional chemical methods. A critical factor in the industrial feasibility of this enzymatic process is the operational stability and reusability of the biocatalyst. Immobilization of PGA onto solid supports is a key strategy to enhance its stability and facilitate its recovery and reuse.

Recent studies have demonstrated the successful immobilization of PGA on various materials, including magnetic α-Fe2O3/Fe3O4 heterostructure nanosheets. This immobilization not only improves the enzyme's structural integrity but also allows for easy separation from the reaction mixture using a magnetic field. Research has shown that immobilized PGA can retain a significant portion of its initial activity even after multiple reaction cycles. For instance, one study reported that immobilized PGA retained approximately 66% of its initial activity after 12 cycles of repetitive use. researchgate.net

The kinetic parameters of the immobilized enzyme are also a crucial aspect of its performance. The Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax) are often compared between the free and immobilized forms of the enzyme to assess the impact of immobilization on its catalytic efficiency.

Table 1: Kinetic Parameters of Free vs. Immobilized Penicillin G Acylase

| Enzyme Form | Km (M) | Vmax (μl/min) |

|---|---|---|

| Free PGA | 0.0274 | 1.167 |

| Immobilized PGA | 0.1082 | 1.294 |

Data sourced from studies on PGA immobilized on magnetic heterostructure nanosheets. researchgate.net

The data indicates that while the affinity of the enzyme for its substrate may decrease upon immobilization (as suggested by the higher Km value), the maximum reaction velocity can be maintained or even slightly increased. Furthermore, immobilized PGA has been shown to exhibit greater thermal stability compared to its free counterpart, retaining its activity over a wider range of temperatures. researchgate.net

Strategies for Enzyme Recycling and Continuous Production

To further enhance the economic viability of enzymatic Cefalexin synthesis, strategies for enzyme recycling and continuous production are being actively explored. Continuous-flow processes, particularly those utilizing microfluidic devices, have emerged as a promising approach. capes.gov.br These systems offer several advantages over traditional batch reactors, including improved heat and mass transfer, precise control over reaction parameters, and the potential for process automation.

One innovative strategy involves the use of an aqueous two-phase system (ATPS) within a microfluidic reactor. capes.gov.br This system allows for the in-situ extraction of the synthesized Cefalexin, while the enzyme is retained in a separate aqueous phase. This not only simplifies the downstream purification process but also enables the continuous recycling of the enzyme. In such a setup, a Cefalexin yield of 80% has been achieved in a continuous operation lasting for at least 5 hours. capes.gov.br

The design of these continuous-flow systems often incorporates a microcapillary reactor where the enzymatic reaction takes place, followed by a gravity settler for phase separation. The enzyme-containing phase can then be pumped back into the reactor, creating a closed-loop system for continuous production and enzyme recycling.

Alternative Enzymatic and Biotechnological Production Approaches

Beyond the well-established use of Penicillin G Acylase, researchers are investigating alternative enzymes and biotechnological pathways for Cefalexin production.

Cephalexin Synthesizing Enzyme (CSE) Purification and Characterization from Bacterial Strains (e.g., Gluconobacter oxydans)

An alternative enzyme, Cephalexin Synthesizing Enzyme (CSE), has been identified and characterized from bacterial strains such as Gluconobacter oxydans. nih.gov This enzyme directly catalyzes the synthesis of Cefalexin from D-phenylglycine methyl ester and 7-amino-3-deacetoxycephalosporanic acid (7-ADCA). nih.gov

The purification of CSE from Gluconobacter oxydans has been achieved with a significant increase in specific activity. Detailed characterization of the purified enzyme has provided valuable insights into its properties.

**Table 2: Characteristics of Purified Cephalexin Synthesizing Enzyme (CSE) from *Gluconobacter oxydans***

| Property | Value |

|---|---|

| Purification Fold | ~940-fold |

| Specific Activity | 440 U/mg protein |

| Apparent Molecular Mass | 68-70 kDa (monomer) |

| Isoelectric Point | 7.1 |

| Optimal pH | 6.0 - 6.5 |

| Thermal Stability | Up to 40°C |

Data obtained from studies on CSE from Gluconobacter oxydans ATCC 9324. nih.govresearchgate.net

Interestingly, the biosynthesis of CSE in G. oxydans is inducible by D-phenylglycine. nih.gov A notable characteristic of this enzyme is its inability to hydrolyze the synthesized Cefalexin, which is a significant advantage as it prevents product degradation and can lead to higher yields. nih.govresearchgate.net

Exploration of Biosynthesis Pathways in Microorganisms

Current scientific understanding indicates that Cefalexin is a semi-synthetic antibiotic. Its core structure, the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus, is derived from the fermentation of naturally produced Cephalosporin (B10832234) C. The biosynthesis of Cephalosporin C is a complex pathway found in certain fungi, such as Acremonium chrysogenum. This pathway involves multiple enzymatic steps and the genes encoding these enzymes are often clustered together in the fungal genome.

The subsequent conversion of Cephalosporin C to 7-ADCA and the final enzymatic acylation with a D-phenylglycine derivative to form Cefalexin is a multi-step process that is not known to occur as a complete de novo pathway in a single microorganism. Research efforts in this area are largely focused on optimizing the enzymatic steps that follow the initial fermentation, rather than identifying a complete natural biosynthesis pathway for Cefalexin itself.

Chemical Modifications and Novel Cefalexin Analogues

To address challenges such as antibiotic resistance and to improve the pharmacokinetic properties of Cefalexin, researchers are actively engaged in its chemical modification to create novel analogues.

Synthesis and Characterization of Amino Acid-Cefalexin Conjugates

One promising approach involves the synthesis of conjugates of Cefalexin with various amino acids. These modifications can influence the drug's solubility, membrane permeability, and interaction with bacterial targets. The synthesis of these conjugates typically involves creating an amide bond between the amino acid and a functional group on the Cefalexin molecule.

For example, new derivatives have been prepared by incorporating amino acid moieties, such as glycine, alanine, valine, and proline, linked through an amide bond to the α-amino group of Cefalexin. The chemical structures of these novel compounds are confirmed using techniques like IR spectroscopy and elemental analysis. Preliminary studies have shown that some of these amino acid-cefalexin conjugates possess significant antibacterial activities, with some demonstrating activity against problematic pathogens like P. aeruginosa and E. coli.

Formation and Structural Analysis of Pharmaceutical Salts of Cefalexin with Organic Counterions

The formation of pharmaceutical salts is a common strategy to improve the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, without altering its pharmacological activity. In the case of Cefalexin (CPX), novel pharmaceutical salts have been synthesized using organic counterions. The synthesis generally involves dissolving Cefalexin and the selected organic acids in an aqueous solution, followed by slow evaporation to facilitate crystallization. researchgate.netnih.gov

Three such novel salts were formed with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA), and 5-sulfosalicylic acid (SSA). researchgate.netnih.gov Structural analysis revealed that the formation of these salts occurs via proton transfer from the more acidic carboxylic or sulfonic acid group of the counterion to the amino group of the Cefalexin molecule. researchgate.netrsc.org

Single-crystal X-ray diffraction is a key technique used to elucidate the precise three-dimensional structure of these salts. These analyses show that the crystal structures are invariably hydrated and are stabilized by extensive networks of hydrogen bonding. researchgate.netnih.gov Specifically, N-H⋯O and O-H⋯O hydrogen bonds between the Cefalexin cation, the organic counterion anion, and water molecules are crucial in defining the packing and stability of the crystal lattice. researchgate.netrsc.org For instance, in the salt formed with 5-chlorosalicylic acid, the protonated amino group of Cefalexin forms a hydrogen bond with the phenolic hydroxyl group of the CSA molecule. nih.gov These studies demonstrate a viable method for expanding the range of solid forms of Cefalexin, which can be beneficial for formulation development. researchgate.netrsc.org

| Cefalexin Salt | Molecular Formula | Crystal System | Space Group |

|---|---|---|---|

| Cefalexin-2,6-dihydroxybenzoic acid | CPX·DHBA·H₂O | Monoclinic | P2₁ |

| Cefalexin-5-chlorosalicylic acid | 2CPX·2CSA·3H₂O | Monoclinic | C2 |

| Cefalexin-5-sulfosalicylic acid | CPX·SSA·4H₂O | Monoclinic | P2₁ |

Synthesis of Cefalexin-Metal Complexes and their Coordination Chemistry

Cefalexin's structure, containing multiple potential donor atoms, makes it an effective ligand for coordinating with various metal ions. The synthesis of Cefalexin-metal complexes has been explored to investigate their chemical properties and biological activities. researchgate.net The general method for preparing these complexes involves mixing Cefalexin with a metal(II) salt (such as chlorides of Mn, Co, Ni, Cu, Zn, Cd, or Hg) in a solvent like methanol. tandfonline.com The pH of the solution is often adjusted to a specific value (e.g., 8.0) to facilitate the reaction, which is then stirred at room temperature. tandfonline.com

Spectroscopic and physicochemical analyses are used to characterize the resulting complexes. tandfonline.comresearchgate.net Infrared (IR) and Nuclear Magnetic Resonance (¹H NMR) spectra suggest that Cefalexin typically behaves as a monoanionic tridentate ligand. tandfonline.com Coordination is proposed to occur through the α-amino group of the acyl side chain, the carboxylate group, and a carbonyl group. tandfonline.comresearchgate.net

For example, complexes with the general formula [M(cepha)Cl]·nH₂O, where M can be Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), or Hg(II), have been synthesized and characterized. tandfonline.com In the case of certain zinc(II) and copper(II) complexes, ML₂ type complexes were found to be five-coordinate. nih.gov The geometry of the zinc(II) complex was suggested to be square-pyramidal. nih.gov The study of these metal complexes is significant as coordination can alter the properties of the parent drug. researchgate.netnih.gov It's noteworthy that some metal ions, like zinc, can interfere with the absorption of Cefalexin, a factor considered in therapeutic contexts but also relevant to its fundamental coordination chemistry. www.nhs.ukdrugs.comdrugs.comnih.gov

| Metal Ion | Example Complex Formula | Proposed Geometry | Coordination Notes |

|---|---|---|---|

| Mn(II) | [Mn(cepha)Cl]·nH₂O | Tetrahedral | Acts as a monoanionic tridentate ligand. tandfonline.com |

| Co(II) | [Co(cepha)Cl]·nH₂O | Tetrahedral | Acts as a monoanionic tridentate ligand. tandfonline.com |

| Ni(II) | [Ni(cepha)Cl]·nH₂O | Tetrahedral | Acts as a monoanionic tridentate ligand. tandfonline.com |

| Cu(II) | [Cu(cepha)Cl]·nH₂O | Tetrahedral | Acts as a monoanionic tridentate ligand. tandfonline.com |

| Zn(II) | Zn(CEX)₂(H₂O) | Square-pyramidal | Five-coordinate, ML₂ type complex. nih.govnih.gov |

| Cd(II) | [Cd(cepha)Cl]·nH₂O | Tetrahedral | Acts as a monoanionic tridentate ligand. tandfonline.com |

| Hg(II) | [Hg(cepha)Cl]·nH₂O | Tetrahedral | Acts as a monoanionic tridentate ligand. tandfonline.com |

Isotope-Labeled Cefalexin Synthesis for Research Applications (e.g., Cefalexin-d5)

Isotope labeling is a critical technique in pharmaceutical research, primarily used for tracking a drug's metabolic fate and for quantification in bioanalytical assays. nuvisan.com Cefalexin-d5 is a stable isotope-labeled version of Cefalexin where five hydrogen atoms on the phenyl ring have been replaced by deuterium (B1214612). medchemexpress.comsynzeal.com

The synthesis of deuterated compounds involves incorporating heavy isotopes of elements like hydrogen into the molecule. medchemexpress.com While specific, detailed synthetic pathways for Cefalexin-d5 are proprietary, the general approach for creating such labeled molecules can involve late-stage chemical synthesis from a deuterated parent compound or building the molecule from deuterated precursors. hyphadiscovery.com The introduction of deuterium strengthens the carbon-hydrogen bond, which can potentially alter the pharmacokinetic and metabolic profiles of a drug by slowing down metabolic processes that involve the cleavage of that bond. medchemexpress.comjuniperpublishers.com

The primary research application of Cefalexin-d5 is as an internal standard in analytical methods, particularly those using mass spectrometry (MS) and liquid chromatography (LC). nuvisan.comveeprho.com In these applications, a known quantity of Cefalexin-d5 is added to a biological sample (like blood or urine) before processing. Because it is chemically identical to Cefalexin but has a different mass, it behaves identically during sample extraction and analysis but is detected as a separate entity by the mass spectrometer. nuvisan.com This allows for highly accurate and precise quantification of the unlabeled Cefalexin in the sample, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. medchemexpress.comveeprho.com

Molecular Mechanism of Action and Receptor Interactions

Detailed Biochemical Mechanism of Bacterial Cell Wall Synthesis Inhibition

The structural integrity of the bacterial cell wall is primarily due to a mesh-like polymer called peptidoglycan. patsnap.com Cefalexin's mechanism of action is the targeted inhibition of the final step in peptidoglycan synthesis, a process crucial for the bacterium's survival. nih.gov

Cefalexin, like other β-lactam antibiotics, functions as a suicide inhibitor by forming a stable, covalent acyl-enzyme complex with the active site serine of PBPs. nih.gov This acylation process effectively inactivates the enzyme, halting cell wall construction. The affinity and rate of inhibition of cefalexin vary for different PBPs and across different bacterial species.

Studies profiling the selectivity of various β-lactams have provided quantitative data on cefalexin's inhibitory activity. For instance, in Streptococcus pneumoniae D39, cefalexin demonstrates marked selectivity for Penicillin-Binding Protein 3 (PBP3). nih.gov The 50% inhibitory concentrations (IC50s) highlight this preference, showing a significantly lower concentration is needed to inhibit PBP3 compared to other PBPs in this organism. nih.gov

| PBP Isoform | IC50 (µg/mL) | Selectivity Profile |

|---|---|---|

| PBP1a | >1000 | Selective for PBP3 |

| PBP1b | >1000 | |

| PBP2a | >1000 | |

| PBP2b | >1000 | |

| PBP2x | >1000 | |

| PBP3 | 4 | Primary Target |

Data sourced from a study on β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39. nih.gov A compound was considered selective if its IC50 was at least 4-fold lower than for the next most inhibited PBP. nih.gov

Conversely, in Escherichia coli, cefalexin shows selectivity for PBP4. nih.gov This differential affinity for various PBPs is a key factor in the spectrum of activity of the antibiotic.

The efficacy of β-lactam antibiotics stems from their ability to act as structural analogs of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the nascent peptidoglycan chains. researchgate.netnih.gov PBPs, specifically the transpeptidase domain, recognize and bind to this D-Ala-D-Ala substrate to catalyze the formation of peptide cross-links that give the cell wall its strength.

Cefalexin's structure, particularly its strained β-lactam ring, mimics the conformation of the D-Ala-D-Ala peptide bond. researchgate.net This structural similarity allows cefalexin to fit into the active site of the PBP. Once in the active site, the serine residue that would normally attack the peptide bond of the natural substrate instead attacks the carbonyl group in the β-lactam ring. This leads to the irreversible opening of the ring and the formation of a stable covalent bond, effectively inactivating the enzyme. youtube.com

The covalent inhibition of PBPs by cefalexin blocks their transpeptidase activity. nih.gov This enzymatic activity is responsible for the final step of peptidoglycan synthesis, which involves cross-linking adjacent glycan strands by forming peptide bridges. medchemexpress.com The inhibition of this crucial process prevents the formation of new, functional peptidoglycan. patsnap.com

Without the ability to properly synthesize or repair their cell wall, bacteria are unable to withstand the internal osmotic pressure. This leads to a weakening of the cellular envelope, loss of structural integrity, and ultimately results in cell lysis and bacterial death. patsnap.comnih.gov The specific consequences of inhibiting certain PBPs can vary; for example, inhibition of PBP3 (also known as FtsI), which is involved in septum formation during cell division, often leads to the formation of long, filamentous bacterial cells that are unable to divide before they lyse. nih.gov

Analysis of Cefalexin Binding to Specific Penicillin-Binding Proteins (PBPs)

The antibacterial effect of cefalexin is directly related to its binding affinity for specific PBP isoforms, which can differ significantly between bacterial species.

Research has identified specific PBP targets for cefalexin in various bacteria, demonstrating a degree of selectivity.

Escherichia coli : In this gram-negative bacterium, studies have shown that cefalexin has a particular selectivity for PBP4. nih.gov Other research indicates it also has an affinity for PBP1a and PBP3 and can acylate PBP1b under certain conditions. nih.govnih.gov

Streptococcus pneumoniae : Among the six PBPs in this gram-positive organism, cefalexin is highly selective for PBP3, as indicated by its significantly lower IC50 value for this isoform. nih.gov

Bacillus cereus : During sporulation, cefalexin was found to bind strongly to PBP 4 in this species. nih.gov

| Bacterial Species | Primary PBP Target(s) | Reference |

|---|---|---|

| Escherichia coli | PBP4, PBP1a, PBP3 | nih.govnih.gov |

| Streptococcus pneumoniae | PBP3 | nih.gov |

| Bacillus cereus | PBP 4 | nih.gov |

This selective binding is critical, as the inhibition of different PBPs can lead to distinct morphological and physiological effects on the bacterial cell.

The specificity of cefalexin for certain PBP isoforms is determined by the precise molecular interactions between the antibiotic and the amino acid residues within the PBP active site. While high-resolution crystal structures of cefalexin complexed with a PBP are not widely available, the principles of β-lactam-PBP interactions are well-established.

The core structure of cefalexin, consisting of a cephem nucleus, is responsible for the fundamental mechanism of PBP inhibition via the reactive β-lactam ring. The specificity, however, is largely dictated by the R-group side chains attached to this nucleus. For cefalexin, the D-phenylglycyl side chain at the 7-position and the methyl group at the 3-position are key structural features. These side chains influence the drug's ability to fit into the binding pocket of different PBPs, governing its affinity and selectivity. Subtle differences in the shape, size, and charge distribution of the active sites among PBP isoforms in different bacteria account for the observed selective inhibition. nih.govresearchgate.net For example, the presence of specific residues in the PBP active site can create favorable or unfavorable steric or electrostatic interactions with cefalexin's side chains, thus determining the binding affinity.

Exploration of Cefalexin Interactions with Other Bacterial Targets and Enzymes (Excluding direct clinical efficacy)

While the primary antibacterial effect of Cefalexin stems from its inhibition of penicillin-binding proteins (PBPs), its molecular journey within a bacterium involves interactions with other crucial enzymes, most notably β-lactamases. Furthermore, the downstream consequences of PBP inhibition lead to a complex interplay with the bacterial cell division and autolytic systems.

A pivotal factor in bacterial resistance to Cefalexin is its interaction with β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics like Cefalexin, rendering them inactive. nasjournal.org.ng The susceptibility of Cefalexin to these enzymes varies depending on the specific type of β-lactamase.

As a first-generation cephalosporin (B10832234), Cefalexin exhibits a degree of stability against some β-lactamases, particularly those produced by Staphylococcus aureus (penicillinases). mdpi.com However, it is generally susceptible to hydrolysis by a broader range of β-lactamases produced by gram-negative bacteria. nih.gov

Detailed kinetic studies have been performed to quantify the interaction between Cefalexin and various β-lactamases. For instance, research on class C β-lactamases, which are primarily cephalosporinases, has shown that Cefalexin can be a good substrate. A survey of six different class C β-lactamases revealed that Cefalexin was hydrolyzed with catalytic rate constants (kcat) ranging from 27 to 5000 s⁻¹. nih.govnih.govportlandpress.com This wide range underscores the variability in the efficiency of different β-lactamases in inactivating Cefalexin.

One specific study investigated the hydrolysis of Cefalexin by the P99 β-lactamase from Enterobacter cloacae. rsc.org The enzymatic reaction leads to the formation of a cephalosporoate intermediate, which subsequently undergoes tautomerization of the double bond within the dihydrothiazine ring. rsc.org

Below is a data table summarizing the kinetic parameters of Cefalexin with a specific enzyme.

| Enzyme | Substrate | Km (mg/mL) | Vmax (mg/mL·min) |

| Penicillin Acylase | Cefalexin | 73.98 | 4.20 |

| Data from a study on the enzymatic hydrolysis of Cefalexin to prepare 7-ADCA. mdpi.com |

It is important to note that while Penicillin Acylase can hydrolyze Cefalexin, it is not a β-lactamase and this data is provided as an example of enzymatic kinetic parameters.

The primary mechanism of Cefalexin, the inhibition of peptidoglycan synthesis, triggers a cascade of events involving other bacterial enzymes, particularly those involved in cell division and cell wall turnover. Cefalexin's specific inhibition of Penicillin-Binding Protein 3 (PBP3), also known as FtsI, is critical in this process. FtsI is an essential enzyme for septum formation during bacterial cell division. scienceopen.com

By inhibiting FtsI, Cefalexin prevents the proper formation of the division septum, leading to the characteristic filamentation of bacterial cells. mdpi.com This disruption of the cell division machinery ultimately leads to cell lysis. This lytic event is not a direct action of Cefalexin but rather a consequence of the imbalance between cell wall synthesis and degradation. The continued activity of autolysins, or peptidoglycan hydrolases, in the absence of proper cell wall synthesis, leads to the breakdown of the cell wall and subsequent cell death. nih.govnih.govfrontiersin.org

Research in Escherichia coli has shown that Cefalexin-induced lysis is dependent on the successful assembly of the cell division machinery. nih.gov This suggests a coordinated process where the inhibition of a key synthase (FtsI) makes the cell susceptible to the action of its own autolytic enzymes. While Cefalexin does not directly bind to and activate autolysins, its interaction with FtsI creates the conditions for their lethal activity.

Pharmacokinetic Modeling and Disposition in Pre Clinical and in Vitro Systems

Absorption Kinetics in Animal Models and In Vitro Systems

The absorption of cefalexin following oral administration has been characterized in various animal models and in vitro systems, revealing a complex process often involving carrier-mediated transport. In dogs, the time course of cefalexin serum concentrations is best described by a model that incorporates saturable absorption kinetics of the Michaelis-Menten type. nih.gov This suggests the involvement of a carrier-mediated transport system within the gastrointestinal tract, similar to that observed in humans. nih.gov The bioavailability of orally administered cefalexin in small animals is generally high, ranging from 75% to 90%. merckvetmanual.com In dogs, specific studies have reported oral bioavailability at 57 +/- 5%. nih.gov

In vitro studies utilizing the everted jejunum of rats have further elucidated the mechanism of absorption. These studies show that the uptake of cefalexin follows mixed-type kinetics, which includes both a saturable active transport process and a non-saturable passive diffusion process in parallel. nih.gov The active transport mechanism is supported by the observation that metabolic inhibitors significantly reduce the uptake of cefalexin. nih.gov Research has identified that cefalexin is a substrate for the intestinal dipeptide transporter PEPT1, which is the primary mediator of its intestinal absorption in rats and mice. nih.gov This is consistent with findings that dipeptides can markedly inhibit the uptake of cefalexin in vitro. nih.gov

Pharmacokinetic studies in various animal models provide specific parameters related to absorption. In a crossover study in dogs, an oral dose resulted in a peak serum concentration (Cmax) of 18.6 µg/ml, with the time to reach this peak (Tmax) being 1.8 hours. nih.gov In cats, the oral Cmax was 18.7 µg/ml, and the Tmax was 2.6 hours. nih.gov In llamas, the absolute bioavailability after parenteral administration was in the range of 72–89%. nih.gov

| Animal Model | Bioavailability (Oral) | Peak Serum Concentration (Cmax) | Time to Peak (Tmax) | Notes |

| Dogs | 57 ± 5% nih.gov | 18.6 µg/ml nih.gov | 1.8 hours nih.gov | Absorption follows saturable, carrier-mediated kinetics. nih.gov |

| Cats | - | 18.7 µg/ml nih.gov | 2.6 hours nih.gov | Data from a crossover study. nih.gov |

| Rats | - | - | - | Intestinal absorption primarily mediated by PEPT1 transporter. nih.gov |

Distribution Characteristics and Protein Binding Properties in Research Matrices

Cefalexin is widely distributed throughout most body fluids following absorption. nih.gov A key determinant of its distribution profile is its low affinity for plasma proteins. In dogs, the mean plasma protein binding for cefalexin is approximately 20.8%. avma.orgavma.org Other sources report a plasma protein binding of 10% to 15% with serum albumin. nih.govdrugbank.com This low level of protein binding means a larger fraction of the drug is unbound and free to distribute from the plasma into the interstitial fluid (ISF) of tissues where it can exert its antibacterial effect. frontiersin.org

The volume of distribution (Vd) is a measure of the extent to which a drug distributes in the body tissues. In horses, the volume of distribution at steady state [V(d(ss))] for cefalexin was determined to be 0.25 L/kg. researchgate.net In dogs, the apparent volume of distribution (Vd/F) is influenced by physiological factors such as age and breed. nih.gov For instance, studies showed that the Vd/F is lower in mixed-breed geriatric dogs and higher in Beagle adult dogs. nih.gov

The penetration of cefalexin from the bloodstream into tissue fluid has been quantified. In a study on dogs, the mean tissue penetration factor of cefalexin into interstitial fluid was 58.2 ± 17.0%. avma.org This value is slightly less than what would be predicted based solely on its protein binding, indicating that other factors may influence its movement into tissues. avma.org The determination of protein binding in research matrices can be performed using methods such as ultrafiltration. nih.gov

| Research Matrix | Parameter | Value | Animal Model |

| Plasma | Mean Protein Binding | 20.8% avma.orgavma.org | Dogs |

| Plasma | Protein Binding | 10-15% nih.govdrugbank.com | General |

| Body Tissues | Volume of Distribution [V(d(ss))] | 0.25 L/kg researchgate.net | Horses |

| Interstitial Fluid (ISF) | Tissue Penetration Factor | 58.2 ± 17.0% avma.org | Dogs |

Elimination Pathways and Excretion Dynamics in Animal Models and In Vitro Studies

The primary route of elimination for cefalexin is renal excretion. The compound undergoes minimal to no detectable metabolism in the body. drugbank.comnih.gov Consequently, a very high percentage of the administered dose is excreted unchanged in the urine. nih.gov Studies have shown that over 90% of the drug is eliminated unchanged via the kidneys, which makes it particularly effective for urinary tract infections. nih.govdrugbank.com The renal excretion process involves both glomerular filtration and active tubular secretion. drugbank.com

The elimination half-life (t1/2) of cefalexin is relatively short but varies between species. In dogs, the elimination half-life has been reported to range from 1.8 hours to 2.38 hours. nih.gov A separate study in dogs reported a terminal half-life of 4.7 ± 1.2 hours in plasma and 3.2 ± 0.6 hours in interstitial fluid. avma.orgavma.org In llamas, the elimination half-life was shorter, at approximately 0.6 hours following intravenous or intramuscular administration. nih.gov For rabbits, the elimination half-life was reported as 1.45 hours after intravenous administration and 1.09 hours after a single intramuscular administration. researchgate.net

Clearance, which describes the rate at which a drug is removed from the body, is correspondingly high. In llamas, the clearance of cefalexin was 2.42 mL/min·kg, a value that suggests active renal secretion occurs in addition to glomerular filtration in this species. nih.gov

Development and Validation of Population Pharmacokinetic Models

Population pharmacokinetic (PopPK) models are valuable tools for characterizing the disposition of cefalexin and identifying sources of variability in drug concentrations among individuals. These models have been successfully developed and validated in animal species, such as dogs, to describe the absorption and disposition of cefalexin. nih.govresearchgate.net

One such study in adult and aged dogs utilized 286 plasma concentration samples from previous pharmacokinetic studies. nih.gov The data were best described by a one-compartment model with an absorption lag-time (Tlag). nih.govresearchgate.net This model structure provides a simplified yet effective representation of how cefalexin moves through the body. The validation of such models often involves "goodness-of-fit" plots, which compare observed drug concentrations against those predicted by the model at both the population and individual levels. researchgate.net

A key strength of PopPK modeling is its ability to quantify the influence of physiological variables (covariates) on pharmacokinetic parameters. In a study on dogs, variables such as sex, age, and breed were evaluated as potential covariates. nih.govresearchgate.net

The final validated model demonstrated that age, sex, and breed were significant sources of interindividual variability. nih.gov Specifically:

Age was found to influence the apparent volume of distribution (Vd/F), the apparent elimination rate (ke/F), and the absorption lag-time (Tlag). Tlag was longer, while Vd/F and ke/F were lower in aged animals compared to adult dogs. nih.govresearchgate.net

Sex was a covariate for the apparent elimination rate (ke/F), with female aged dogs showing a lower ke/F than male aged dogs. nih.govresearchgate.net

Breed (Beagle vs. mixed-breed) had an effect on the apparent volume of distribution (Vd/F). nih.govresearchgate.net

By incorporating these covariates, the model was able to explain 78% of the interindividual variability in Vd/F, 36% in ke/F, and 24% in Tlag, thereby providing a more precise understanding of cefalexin's behavior in different subpopulations. nih.govresearchgate.net

Both compartmental and non-compartmental analysis (NCA) are used to describe the pharmacokinetics of cefalexin. nih.gov

Compartmental analysis assumes the body consists of one or more distinct, kinetically homogeneous compartments. allucent.comhumapub.com As described previously, a one-compartment model with first-order absorption and elimination has been effectively used to model cefalexin kinetics in population studies in dogs and in studies on rabbits. nih.govresearchgate.net This approach is useful for simulating concentration-time profiles and understanding the underlying physiological processes. humapub.com

Non-compartmental analysis (NCA) is a model-independent approach that does not rely on assumptions about body compartments. allucent.comhumapub.com NCA uses algebraic equations, often based on statistical moment theory, to calculate key pharmacokinetic parameters such as the area under the concentration-time curve (AUC), peak concentration (Cmax), time to peak (Tmax), and elimination half-life (t1/2). allucent.com This method has been applied in pharmacokinetic studies of cefalexin in llamas and for bioequivalence studies. nih.govju.edu.jo

| Modeling Approach | Description | Application to Cefalexin | Key Parameters |

| Compartmental | Uses mathematical models with a defined number of "compartments" (e.g., one- or two-compartment) to describe drug movement. allucent.comhumapub.com | Used in population PK studies in dogs (one-compartment model) and rabbits. nih.govresearchgate.net | Rate constants (absorption, elimination), Volume of distribution, Lag-time. nih.gov |

| Non-Compartmental (NCA) | Model-independent approach based on the area under the concentration-time curve. allucent.comhumapub.com | Used in pharmacokinetic studies in llamas and in bioequivalence studies. nih.govju.edu.jo | AUC, Cmax, Tmax, Half-life (t1/2), Clearance. allucent.com |

Comparative Pharmacokinetics with Other Cephalosporin (B10832234) Antibiotics in Model Systems

Comparing the pharmacokinetics of cefalexin with other cephalosporins provides valuable context for its properties. Studies in dogs have directly compared cefalexin (a first-generation cephalosporin) with cefpodoxime (a third-generation cephalosporin). avma.orgavma.org

Key differences were observed in protein binding and elimination half-life. Cefalexin had a much lower mean plasma protein binding (20.8%) compared to cefpodoxime (82.6%). avma.orgavma.org This resulted in a larger unbound fraction of cefalexin available for distribution. However, cefpodoxime exhibited a longer terminal half-life in both plasma (5.7 hours) and interstitial fluid (10.4 hours) compared to cefalexin (4.7 hours in plasma, 3.2 hours in ISF). avma.orgavma.org This indicates that cefpodoxime remains in the tissues for a longer duration than cefalexin. avma.org

In vitro studies on rat intestinal uptake have shown competitive inhibition between cefalexin and another amino-beta-lactam, cyclacillin. nih.gov The kinetics of this mutual inhibition were consistent with a competitive-type mechanism, indicating that these antibiotics share a common transport system, likely the PEPT1 transporter. nih.gov

Pharmacokinetic parameters have also been compared between cefalexin, cefaclor, and cefadroxil. While these studies were conducted in human volunteers, they highlight the differences in absorption and elimination profiles that arise from slight structural modifications to the cephalosporin molecule. For instance, after a 1000 mg oral dose, the peak serum concentration (Cmax) for cefalexin was 38.8 ± 8.1 mg/L, while for cefadroxil it was 33.0 ± 5.4 mg/L. nih.govresearchgate.netasm.org

| Parameter | Cefalexin | Cefpodoxime | Animal Model |

| Mean Plasma Protein Binding | 20.8% avma.orgavma.org | 82.6% avma.orgavma.org | Dogs |

| Terminal Half-Life (Plasma) | 4.7 ± 1.2 hours avma.orgavma.org | 5.7 ± 0.9 hours avma.orgavma.org | Dogs |

| Terminal Half-Life (ISF) | 3.2 ± 0.6 hours avma.orgavma.org | 10.4 ± 3.3 hours avma.orgavma.org | Dogs |

| Peak Plasma Concentration (Cmax) | 31.5 ± 11.5 µg/mL avma.orgavma.org | 33.0 ± 6.9 µg/mL avma.orgavma.org | Dogs |

| Area Under Curve (AUC - Plasma) | 155.6 ± 29.5 µg•h/mL avma.orgavma.org | 282.8 ± 44.0 µg•h/mL avma.orgavma.org | Dogs |

Mechanisms of Antimicrobial Resistance at the Molecular and Genetic Levels

Molecular Characterization of β-Lactamase-Mediated Resistance

The most prevalent mechanism of resistance to β-lactam antibiotics, including Cefalexin, is the production of β-lactamase enzymes. nih.gov These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. nih.govnih.gov

Enzymatic Hydrolysis of the β-Lactam Ring by β-Lactamases (e.g., New Delhi Metallo-β-Lactamase (NDM-1))

β-Lactamases are a diverse group of enzymes that can be broadly categorized into serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B). nih.govnih.gov New Delhi Metallo-β-Lactamase (NDM-1), a Class B enzyme, is of particular concern due to its ability to hydrolyze a wide range of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. arxiv.orgnih.gov The hydrolysis process catalyzed by NDM-1 involves a nucleophilic attack by a bridging hydroxide ion on the β-lactam ring of the drug molecule. arxiv.org This initial step leads to the opening of the β-lactam ring, rendering the antibiotic inactive. arxiv.org The subsequent protonation of the molecule is dependent on the specific drug's structure. researchgate.netsemanticscholar.org For Cefalexin, this involves a proton transfer from Lys211 via a water chain. arxiv.orgresearchgate.net

Structural and Mechanistic Insights into β-Lactamase Activity Against Cefalexin

The catalytic activity of β-lactamases is dictated by the specific amino acid residues within their active site. diamond.ac.uk In serine-β-lactamases, a serine residue acts as the primary nucleophile to attack the β-lactam ring. nih.gov The active site of these enzymes contains specific structural features, such as the omega loop in TEM-1 β-lactamase, which coordinates a hydrolytic water molecule essential for the deacylation step of the catalytic mechanism. nih.gov

Metallo-β-lactamases like NDM-1 utilize one or two zinc ions in their active site to facilitate the hydrolysis of the β-lactam ring. nih.govnih.gov The flexible binding pocket of NDM-1 allows it to accommodate a wide variety of β-lactam substrates, contributing to its broad-spectrum activity. nih.gov Structural studies of NDM-1 complexed with hydrolyzed β-lactams have revealed how the antibiotic's core structure coordinates with the zinc ions in the active site. nih.gov

Identification and Classification of β-Lactamase Genes Imparting Cefalexin Resistance

The genes encoding β-lactamases are often located on mobile genetic elements such as plasmids and transposons, which facilitates their rapid dissemination among bacterial populations. nih.govmdpi.com These genes are classified based on their nucleotide and amino acid sequences. The Ambler classification system divides β-lactamases into four molecular classes (A, B, C, and D) based on their primary structure. nih.govucv.ve

The extensive use of broad-spectrum oral β-lactams, such as Cefalexin, has driven the selection and evolution of various β-lactamase genes. nih.gov Common β-lactamase gene families that can confer resistance to Cefalexin include TEM, SHV, CTX-M, and OXA. wikipedia.orgyoutube.com For instance, TEM-1 is a prevalent plasmid-encoded β-lactamase in Gram-negative bacteria that efficiently hydrolyzes penicillins and many cephalosporins. nih.gov The emergence of extended-spectrum β-lactamases (ESBLs), often arising from point mutations in existing β-lactamase genes like TEM and SHV, has led to resistance against third-generation cephalosporins. nih.govwikipedia.org

| β-Lactamase Class | Catalytic Mechanism | Key Gene Families | Examples of Enzymes |

| Class A | Serine-based | TEM, SHV, CTX-M | TEM-1, SHV-1, CTX-M-15 |

| Class B | Zinc-dependent (Metallo-β-lactamase) | NDM, VIM, IMP | NDM-1, VIM-2 |

| Class C | Serine-based (Cephalosporinases) | AmpC | CMY |

| Class D | Serine-based (Oxacillinases) | OXA | OXA-48 |

Modifications in Penicillin-Binding Proteins (PBPs) Conferring Resistance

Cefalexin, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs). medchemexpress.com PBPs are bacterial enzymes crucial for the synthesis of the peptidoglycan layer of the cell wall. nih.gov Resistance can emerge through structural modifications in these target proteins.

Structural Alterations in PBPs Leading to Reduced Cefalexin Affinity

Bacteria can develop resistance to β-lactam antibiotics by acquiring mutations in the genes encoding PBPs. nih.gov These mutations can lead to structural alterations in the PBP's active site, which in turn reduces the binding affinity of the antibiotic. nih.gov This mechanism is particularly common in Gram-positive bacteria but is also observed in Gram-negative bacteria. nih.gov For example, some strains of Staphylococcus aureus exhibit resistance to certain cephalosporins due to poor binding to PBP2. oup.com The acquisition of a new, low-affinity PBP, such as PBP2a in methicillin-resistant S. aureus (MRSA), is another significant mechanism of PBP-mediated resistance. nih.gov

Role of Efflux Pumps and Permeability Barriers in Cefalexin Resistance

In addition to enzymatic inactivation and target modification, bacteria can employ mechanisms that limit the intracellular concentration of Cefalexin. nih.gov These include the action of efflux pumps and the presence of permeability barriers in the bacterial cell envelope.

Efflux pumps are transport proteins that actively extrude antibiotics and other toxic substances from the bacterial cell. nih.govnih.gov The overexpression of these pumps can significantly reduce the intracellular concentration of an antibiotic, thereby contributing to resistance. nih.govnih.gov In Gram-negative bacteria, the outer membrane acts as a significant permeability barrier, and efflux pumps can work in concert with this barrier to enhance resistance. nih.govnih.gov The AcrAB-TolC efflux system in E. coli is a well-characterized example of a polyspecific efflux pump that can contribute to resistance against various drugs. nih.gov

Evolution of Cefalexin Resistance in Bacteria Under Selective Pressure

The emergence and spread of antibiotic resistance is a significant global health challenge, driven by the evolutionary principle of natural selection. When bacterial populations are exposed to an antibiotic like cefalexin, susceptible bacteria are killed or inhibited, while those with pre-existing or newly acquired resistance mechanisms survive and proliferate. This selective pressure fosters the evolution of resistance, often through a stepwise accumulation of genetic changes that confer increasing levels of tolerance to the antibiotic.

The evolutionary trajectory of cefalexin resistance in a bacterial population is a dynamic process. Initially, resistance may arise from a single mutation that provides a slight survival advantage. As antibiotic pressure continues, further mutations can build upon the first, leading to higher levels of resistance. This process can be influenced by the intensity and duration of the antibiotic exposure. For instance, continuous exposure to low, sub-lethal concentrations of an antibiotic can create an environment where bacteria can grow while still being under selection, potentially leading to a gradual, stepwise accumulation of resistance mutations.

At the molecular level, this evolution is primarily driven by two key mechanisms: the enzymatic degradation of the antibiotic and the modification of its target site. In Gram-negative bacteria like Escherichia coli, the production of β-lactamase enzymes is a common resistance strategy. These enzymes hydrolyze the β-lactam ring, a core structural component of cefalexin, rendering it inactive. The evolution of resistance in this context often involves mutations in the genes encoding these enzymes, such as blaTEM, blaSHV, and blaCTX-M. These mutations can enhance the enzyme's efficiency or broaden its substrate profile to more effectively neutralize cephalosporins.

In Gram-positive bacteria, such as Staphylococcus aureus, a primary mechanism of resistance involves alterations to penicillin-binding proteins (PBPs), the cellular targets of β-lactam antibiotics. Cefalexin acts by binding to these proteins and inhibiting cell wall synthesis. Mutations in the genes encoding PBPs can reduce the binding affinity of cefalexin, allowing the bacteria to continue synthesizing their cell walls even in the presence of the drug.

The spread of these resistance mechanisms is greatly facilitated by horizontal gene transfer. Resistance genes, often located on mobile genetic elements like plasmids and transposons, can be transferred between bacteria, even across different species. This allows for the rapid dissemination of resistance determinants throughout a bacterial population and beyond, accelerating the evolution of multidrug-resistant strains.

Research Findings on the Stepwise Evolution of Antibiotic Resistance

While specific longitudinal studies detailing the stepwise evolution of resistance exclusively under cefalexin pressure are not extensively documented in the provided search results, the broader principles of antibiotic resistance evolution provide a framework for understanding this process. Research on other antibiotics demonstrates a clear pattern of incremental resistance development.

For example, studies on the evolution of resistance to other antibiotics in bacteria like E. coli have shown that initial mutations often occur in genes that regulate cellular processes, such as porin expression, which can reduce the influx of the antibiotic into the cell. Subsequent mutations may then arise in the genes encoding the antibiotic's direct target or in enzymes that can inactivate the drug. This stepwise accumulation of mutations is often correlated with a gradual increase in the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth.

The following table illustrates a hypothetical, yet plausible, evolutionary trajectory of cefalexin resistance in a bacterial population, based on established mechanisms of β-lactam resistance. This demonstrates how sequential mutations could lead to a progressive increase in the MIC of cefalexin.

Interactive Data Table: Hypothetical Evolution of Cefalexin Resistance

| Evolutionary Stage | Genetic Alteration(s) | Mechanism of Resistance | Cefalexin MIC (µg/mL) |

| Wild-Type (Susceptible) | None | Baseline susceptibility | 2 |

| Early-Stage Resistance | Mutation in ompF promoter region | Reduced outer membrane permeability | 8 |

| Intermediate Resistance | Acquisition of plasmid with blaTEM-1 gene | Production of a broad-spectrum β-lactamase | 32 |

| High-Level Resistance | Point mutation in blaTEM-1 leading to an extended-spectrum β-lactamase (ESBL) | Enhanced hydrolysis of cephalosporins | 128 |

| Very High-Level Resistance | Additional mutations in Penicillin-Binding Proteins (e.g., PBP3) | Reduced binding affinity of cefalexin to its target | >256 |

Advanced Analytical Chemistry and Bioanalytical Methodologies for Cefalexin Quantification

Chromatographic Techniques for High-Resolution Cefalexin Analysis

Chromatographic methods are paramount for the separation and quantification of cefalexin from complex mixtures, such as pharmaceutical formulations and biological fluids. High-performance liquid chromatography (HPLC) and its advanced iterations, like ultra-fast liquid chromatography (UFLC), coupled with various detectors, form the cornerstone of modern cefalexin analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization (e.g., RP-HPLC, UFLC-PDA)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for cefalexin analysis due to its efficiency and versatility. The development of a robust RP-HPLC method involves the careful optimization of several key parameters to ensure accurate and reproducible results. Ultra-fast liquid chromatography (UFLC) with a photodiode array (PDA) detector offers the advantage of significantly reduced analysis times without compromising separation efficiency.

The composition of the mobile phase is a critical factor that governs the retention and separation of cefalexin. A typical mobile phase for RP-HPLC analysis of cefalexin consists of a mixture of an aqueous buffer and an organic modifier. The choice of buffer and its pH are important as they influence the ionization state of the analyte. For instance, a mobile phase composed of methanol (B129727) and 0.1M sodium acetate (B1210297) buffer in a 75:25 v/v ratio has been successfully employed. Another study utilized a mixture of water, methanol, and acetonitrile (B52724) in a 60:20:20 v/v/v ratio, with the pH adjusted to 4.

The flow rate of the mobile phase also plays a crucial role in the analysis time and the efficiency of the separation. A flow rate of 1.0 ml/min is commonly used in many developed HPLC methods for cefalexin determination. Optimization of the flow rate is essential to achieve a balance between a reasonable run time and optimal peak resolution.

| Method | Mobile Phase Composition | Flow Rate (ml/min) | Detection Wavelength (nm) |

|---|---|---|---|

| RP-HPLC | Methanol: 0.1M Sodium Acetate Buffer (75:25 v/v) | 1.0 | 240 |

| RP-HPLC | Water: Methanol: Acetonitrile (60:20:20 v/v/v), pH 4 | 1.0 | 254 |

| UFLC-PDA | Methanol: 0.01 M TBAHS (50:50, v/v) | 1.0 | 254 |

The choice of the stationary phase, or column chemistry, is fundamental to achieving high-resolution separation. For the analysis of cefalexin, C18 columns are widely used. These columns have a non-polar stationary phase that interacts with the non-polar regions of the analyte molecules. The efficiency of the separation is often evaluated by parameters such as theoretical plates and tailing factor. A high number of theoretical plates and a tailing factor close to 1 indicate a highly efficient and symmetrical peak shape, which is desirable for accurate quantification. For instance, an Enable C18G column (250 mm × 4.6 mm i.d., 5 μm particle size) has been shown to provide good separation for cefalexin.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and characterization of drug metabolites and degradation products. This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of compounds in complex biological matrices.

For cefalexin, LC-MS/MS has been instrumental in identifying various degradation products formed under different stress conditions, which can be analogous to metabolic transformations. In one study, six degradation products of cefalexin were identified using LC-MS/MS after subjecting the drug to hydrolytic (acidic, basic), oxidative, and photolytic stress. The structures of these degradation products were proposed based on their mass-to-charge ratio (m/z) and fragmentation patterns. Another investigation identified 2-hydroxy-3-phenyl pyrazine (B50134) as a degradation product of cefalexin by two different strains of Pseudomonas. While these are technically degradation products, their identification showcases the capability of LC-MS/MS in elucidating the structures of cefalexin-related compounds, a process that is directly applicable to the identification of in-vivo metabolites.

Spectroscopic and Electroanalytical Methods for Cefalexin Determination

Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of cefalexin in pharmaceutical formulations.

Ultraviolet (UV) Spectrophotometry and Area Under Curve (AUC) Methods

UV spectrophotometry is based on the principle that a substance absorbs light at a specific wavelength. Cefalexin exhibits a characteristic absorption maximum (λmax) in the UV region, which can be utilized for its quantification. The λmax of cefalexin can vary slightly depending on the solvent used. For example, in a phosphate (B84403) buffer with a pH of 5.5, the λmax is observed at 261 nm.

The Area Under the Curve (AUC) method is an extension of traditional UV spectrophotometry. Instead of measuring the absorbance at a single wavelength, the AUC method integrates the absorbance over a range of wavelengths. This can improve the method's robustness and reduce interference from excipients. For cefalexin, the AUC has been measured in the wavelength range of 256–266 nm. Both the standard UV spectrophotometric method and the AUC method have demonstrated good linearity over a concentration range of 1.0–120 μg/ml.

| Method | Parameter | Wavelength/Range (nm) | Linearity Range (μg/ml) |

|---|---|---|---|

| UV Spectrophotometry | Absorbance at λmax | 261 | 1.0 - 120 |

| Area Under Curve (AUC) | Integrated Absorbance | 256 - 266 | 1.0 - 120 |

Spectrofluorimetry and Chemiluminescence Techniques

Spectrofluorimetry offers a sensitive approach for the quantification of Cefalexin. One validated method involves the reaction of Cefalexin with 2-cyanoacetamide (B1669375) in the presence of a 33% ammonia (B1221849) solution. tandfonline.comresearchgate.net This reaction forms a fluorescent product that exhibits maximum fluorescence intensity at an emission wavelength (λem) of 439 nm after excitation at a wavelength (λex) of 339 nm. tandfonline.comresearchgate.net The method has demonstrated linearity over a concentration range of 0.04–0.4 µg/mL. tandfonline.com Another fluorimetric method involves the hydrolysis of Cefalexin in an alkaline solution at an elevated temperature, which forms an intensely fluorescent product with excitation and emission maxima at 355 nm and 435 nm, respectively. jst.go.jp The addition of formaldehyde (B43269) can also catalyze the formation of fluorescent derivatives of Cefalexin, providing a basis for a simple and rapid fluorimetric assay. nih.gov

Chemiluminescence techniques have also been applied for the determination of Cefalexin. These methods are based on the enhancing effect of Cefalexin on certain chemical reactions that produce light. For instance, the chemiluminescence from the reaction of luminol (B1675438) with potassium periodate (B1199274) (KIO4) in an alkaline solution is strongly enhanced by the presence of Cefalexin. researchgate.net This principle has been utilized in flow injection chemiluminescence methods for its quantification. researchgate.net

Voltammetric, Potentiometric, and Iodometric Methods

Electrochemical methods provide alternative analytical tools for Cefalexin determination. Voltammetric techniques, for example, have been developed using various modified electrodes to enhance sensitivity and selectivity. One such method employs a poly(dipicrylamine)-modified glassy carbon electrode (poly(DPA)/GCE), which shows an irreversible oxidative peak for Cefalexin. acs.orgnih.gov This sensor demonstrated a wide linear concentration range from 5 × 10⁻⁸ to 3.0 × 10⁻⁴ M. acs.orgnih.gov Another approach utilized a poly(resorcinol)-modified glassy carbon electrode for the simultaneous determination of Cefalexin and Cefadroxil. nih.gov Disposable pencil graphite (B72142) electrodes have also been effectively used for the voltammetric analysis of Cefalexin in pharmaceutical and biological samples, with differential pulse voltammetry being the chosen technique. scispace.com

Potentiometric sensors offer a simple and cost-effective means for Cefalexin quantification. Sensors have been constructed based on cerium oxide nanoparticles (CeO2 NPs) synthesized using green techniques. abechem.com These coated wire electrodes exhibited a response to Cefalexin monohydrate in a concentration range of 3.0×10⁻⁹ to 1.0×10⁻² mol/L. abechem.com Another study describes two novel potentiometric sensors for ceftriaxone (B1232239) sodium using plasticized PVC matrix membranes with specific ion-exchangers, demonstrating the applicability of this technique for cephalosporins. ekb.eg

Iodometric titration presents a classical chemical analysis method adapted for Cefalexin. One validated method involves the use of potassium caroate (KHSO5) as an oxidant. isciii.esresearchgate.net The reaction, which results in the formation of Cefalexin S-oxide, is rapid, typically completing within one minute. isciii.esresearchgate.net This method is linear over a concentration range of 0.05-0.35 mg/mL. isciii.esresearchgate.net

Near Infrared (NIR) Spectroscopy for Crystallinity Determination

Near-infrared (NIR) spectroscopy is a rapid and non-destructive technique that has been successfully applied to determine the crystallinity of Cefalexin in pharmaceutical formulations. nih.govtandfonline.com This method can distinguish between crystalline and amorphous forms of the compound. nih.govoptica.org The analysis often involves chemometric techniques like principal component regression (PCR) to correlate the NIR spectral data with the degree of crystallinity, which is typically confirmed by a reference method such as X-ray powder diffraction (XRPD). nih.govresearchgate.net

Studies have shown that the NIR spectrum of amorphous Cefalexin differs significantly from that of its crystalline form in specific regions. For example, notable differences have been observed in the range of 1176–1206 nm, which are attributed to the CH₃ group. nih.govtandfonline.com Another study identified spectral differences at 1530 and 1620 nm, corresponding to the NH₂ group. optica.orgresearchgate.net These spectral changes suggest that during the transformation from crystalline to amorphous form, for instance by grinding, intermolecular hydrogen bonds between the amino and carboxyl groups are disrupted. nih.govoptica.org The application of mathematical pretreatments to the spectral data, such as the second derivative, can enhance the accuracy of the prediction model. nih.govtandfonline.com The mean accuracy for determining Cefalexin crystallinity using NIR has been reported to be as low as 3.06%, demonstrating its reliability compared to the XRPD method. nih.govtandfonline.com

Method Validation and Quality Assurance in Cefalexin Research

Assessment of Specificity, Linearity, Accuracy, Precision, and Sensitivity

Validation of analytical methods is crucial to ensure the reliability of results in Cefalexin research. This is performed according to guidelines from the International Conference on Harmonisation (ICH). nih.govjetir.org

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. For stability-indicating methods, this involves demonstrating that the method can separate Cefalexin from its degradation products formed under various stress conditions like acid and base hydrolysis, oxidation, and photolysis. scispace.comresearchgate.net

Linearity refers to the ability to obtain test results that are directly proportional to the concentration of the analyte. For Cefalexin, linearity has been demonstrated over various concentration ranges depending on the technique, for example, 1.0–120 µg/mL for UFLC and UV spectroscopic methods, and 5-30 µg/mL for an RP-HPLC method. nih.govjetir.org A good correlation coefficient (r²), typically ≥ 0.999, indicates excellent linearity. nih.govresearchgate.net

Accuracy is the closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of Cefalexin is added to a sample and the percentage recovered is calculated. Accuracy values greater than 99% have been reported for Cefalexin assays. nih.gov

Precision measures the degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples. For Cefalexin analysis, intraday and interday precision studies typically yield RSD values of less than 2%. nih.gov

Sensitivity of an analytical method is its ability to discriminate between small differences in concentration. It is often determined by the limits of detection and quantification.

Determination of Detection and Quantification Limits (LOD/LOQ)

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. und.edu These parameters are critical indicators of a method's sensitivity.

For Cefalexin, LOD and LOQ values have been established for a variety of analytical techniques. In spectrofluorometry, a method involving reaction with 2-cyanoacetamide reported an LOD of 7.76 ng/mL. tandfonline.comtandfonline.com Voltammetric methods have demonstrated high sensitivity, with one study using a modified glassy carbon electrode reporting an LOD of 2.5 nM. acs.orgnih.gov An iodometric titration method had a reported LOQ of 0.05 mg/mL. isciii.es A stability-indicating green HPLC-UV method showed an LOD of 0.029 µg/ml and an LOQ of 0.097 µg/ml. researchgate.net These values are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. nih.govund.edu

The table below summarizes some reported LOD and LOQ values for Cefalexin using different analytical methods.

| Analytical Technique | LOD | LOQ |

| Spectrofluorimetry | 7.76 ng/mL | - |

| Voltammetry | 2.5 nM | - |

| Iodometry | - | 0.05 mg/mL |